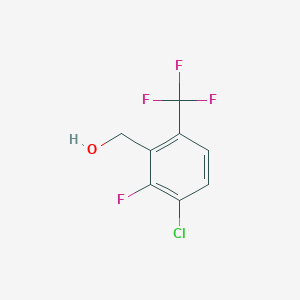

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol

描述

属性

IUPAC Name |

[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEDOZYRVFBTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CO)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378690 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-06-8 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol typically involves the following steps:

Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

Reduction: The reduction of the resulting compound to form the benzyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and trifluoromethylation reactions, followed by purification and reduction processes to obtain the final product in high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

Substitution: The chloro, fluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products:

Oxidation: Formation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde or 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted benzyl alcohol derivatives.

科学研究应用

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of halogenated aromatic compounds.

Biology:

- Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

- Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry:

- Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets and pathways. The presence of halogen and trifluoromethyl groups can influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed effects in chemical and biological systems.

相似化合物的比较

Data Table: Key Structural and Inferred Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA (Estimated) | Key Substituents |

|---|---|---|---|---|---|

| 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol | - | C₈H₅ClF₄O | 228.58 | ~2.5–3.0 | -Cl (C3), -F (C2), -CF₃ (C6) |

| 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | 152211-15-9 | C₈H₆F₄O | 194.13 | 2.0 | -F (C2), -CF₃ (C6) |

| 6-Chloro-2-fluoro-3-methylbenzyl alcohol | 261762-84-9 | C₈H₈ClFO | 174.60 | ~1.8 | -Cl (C6), -F (C2), -CH₃ (C3) |

| 3-Chloro-2-fluorobenzyl alcohol | 261723-30-2 | C₇H₆ClFO | 160.57 | ~1.5 | -Cl (C3), -F (C2) |

Research Findings and Trends

- Lipophilicity : The -CF₃ group and chlorine atom synergistically increase logP, making the target compound more lipophilic than analogs with -CH₃ or fewer halogens .

- Synthetic Challenges : Fluorinated benzyl alcohols often require controlled reaction conditions to avoid dehalogenation or hydroxyl group oxidation, as seen in analogs like 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) .

- Applications : Trifluoromethylated benzyl alcohols are prioritized in drug discovery for their resistance to metabolic degradation, as demonstrated by related compounds in and .

Notes

- Data Gaps : Direct experimental data (e.g., melting point, NMR) for the target compound are unavailable in the provided evidence; properties are inferred from structural analogs.

- Commercial Availability : Analogs like 3-chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) are commercially available at 95–98% purity, suggesting the target compound may require custom synthesis .

生物活性

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a trifluoromethyl group, which is known for enhancing lipophilicity and metabolic stability in drug design. The presence of chlorine and fluorine atoms contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group can significantly affect the binding affinity of the compound to various enzymes, potentially inhibiting their activity.

- Cell Proliferation : Studies have indicated that compounds with similar structures can modulate cell proliferation pathways, leading to apoptosis in cancer cells .

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Antitumor Activity : A study demonstrated that a similar trifluoromethylated benzyl alcohol exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects .

- Antimicrobial Properties : Research on fluorinated compounds has shown enhanced activity against bacterial strains, indicating that this compound could be effective in treating infections caused by resistant bacteria .

- Mechanistic Insights : In vitro studies revealed that the compound affects cell signaling pathways associated with cell survival and apoptosis, highlighting its potential as a therapeutic agent in oncology .

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol, and how can they be addressed methodologically?

- Synthesis Challenges :

- The introduction of multiple electron-withdrawing substituents (Cl, F, CF₃) on the benzene ring complicates regioselectivity and stability during functionalization .

- Hydroxymethylation (to form the benzyl alcohol group) may compete with side reactions like halogen displacement under acidic/basic conditions.

- Methodological Solutions :

- Use stepwise halogenation: Introduce Cl/F first via directed ortho-metallation (DoM) or electrophilic substitution, followed by CF₃ via radical trifluoromethylation .

- Protect the hydroxyl group during synthesis (e.g., as a silyl ether) to prevent undesired oxidation or elimination .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical Workflow :

- Validation : Cross-reference with computational NMR predictions (e.g., using ACD/Labs or Gaussian) to resolve spectral ambiguities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for polyhalogenated benzyl alcohols?

- Case Study : Conflicting reports on oxidative stability (e.g., benzyl alcohol → benzaldehyde under mild vs. harsh conditions).

- Root Cause : Trace metal impurities (e.g., Fe³⁺) or solvent effects (polar aprotic vs. protic) may accelerate oxidation .

- Resolution :

Perform controlled experiments with rigorously purified solvents and chelating agents (e.g., EDTA).

Use kinetic studies (UV-Vis monitoring) to isolate oxidation pathways .

Q. How can researchers design experiments to probe the steric and electronic effects of the CF₃ group on neighboring substituents?

- Methodology :

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and assess CF₃’s electron-withdrawing impact .

- Experimental Probes :

- Competitive Friedel-Crafts alkylation: Compare reactivity with/without CF₃ to quantify electronic deactivation.

- X-ray crystallography: Analyze bond angles/distances to quantify steric crowding .

Q. What are the implications of this compound’s logP and solubility for its use in medicinal chemistry?

- Data-Driven Approach :

- Optimization : Introduce hydrophilic groups (e.g., sulfonate) to derivatives while monitoring CF₃’s metabolic stability .

Contradictions & Troubleshooting

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Common Issues :

- Polymorphism (crystalline vs. amorphous forms) .

- Residual solvents (e.g., DCM, EtOAc) altering thermal properties.

- Protocol :

Re-crystallize from multiple solvents (hexane/EtOAc, toluene).

Perform DSC-TGA to distinguish decomposition vs. melting events .

Q. What safety considerations are critical when handling this compound?

- Risk Mitigation :

- Storage : Inert atmosphere (N₂/Ar), desiccated at 2-8°C to prevent hydrolysis of the CF₃ group .

- Decontamination : Use 10% NaOH solution to neutralize spills (hydroxide ions displace halogens) .

Methodological Innovations

Q. Can flow chemistry improve the scalability of synthesizing this compound?

- Advantages :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。